N-Boc-4-aminopentanoic Acid
Overview
Description
4-[(tert-Butoxycarbonyl)amino]pentanoic Acid, also known by its IUPAC name 4-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the molecular weight of 217.27 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid contains a total of 33 bonds. These include 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.Physical and Chemical Properties Analysis
4-[(tert-Butoxycarbonyl)amino]pentanoic Acid is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .Scientific Research Applications
Precursor for Synthetic Derivatives 4-[(tert-Butoxycarbonyl)amino]pentanoic acid has been utilized in the synthesis of various compounds. For instance, it was used in the hydrogenation process to produce (2S,4R)-4-[(tert-butoxycarbonyl)amino]-2-methylpentan-5-olide, a precursor for trans-4-methylproline (Nevalainen & Koskinen, 2001).
Formation of Amino Acid Derivatives Derivatives of 2-amino-4-pentenoic acid, with tert-butoxycarbonyl (Boc) protection, have been used to generate compounds with five-membered rings, such as 4-hydroxyproline derivatives. This process involves epoxidation followed by the removal of Boc protection, leading to intramolecular cyclization (Krishnamurthy et al., 2014).
Use in HIV-Protease Assay A derivative of 4-[(tert-Butoxycarbonyl)amino]pentanoic acid was used to create oligopeptides for a selective HIV-protease assay. This assay allows the detection of HIV-protease activity spectrophotometrically (Badalassi et al., 2002).
Synthesis of Collagen Cross-Links An efficient synthesis method was developed for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links like pyridinoline and deoxypyridinoline (Adamczyk et al., 1999).
Catalyst in N-tert-Butoxycarbonylation of Amines The compound played a role in the catalytic process of N-tert-butoxycarbonylation of amines, an important step in the synthesis of various amino acid derivatives and peptides (Heydari et al., 2007).
Formation of Arginine Modifications A study on the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine under physiological conditions led to the formation of several products, providing insights into the mechanisms of arginine modifications (Klöpfer et al., 2011).
Synthesis of Enantiomerically Pure Compounds The compound has been used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds, contributing significantly to stereochemical control in organic synthesis (Zimmermann & Seebach, 1987).
Synthesis of Analogs for Protease Inhibition Analogues of pepstatin, a carboxyl protease inhibitor, were synthesized using N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid, demonstrating the compound's utility in medicinal chemistry (Rich et al., 1980).
Mechanism of Action
Target of Action
N-Boc-4-aminopentanoic Acid is primarily used in the preparation of L-N6-(1-iminoethyl)lysine derivatives, which are useful as nitric oxide synthase inhibitors . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a key molecule involved in several physiological and pathological processes.
Mode of Action
The compound acts as a protective group for amines, particularly in peptide synthesis . The tert-butoxycarbonyl (Boc) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . This allows for the selective protection of the amine group during synthesis, preventing unwanted reactions at this site .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The N-Boc derivatives can be easily converted into free amines, making this protocol more applicable in multistep reactions .
Result of Action
The primary result of the action of this compound is the successful protection of amines during peptide synthesis . This allows for the creation of complex polyfunctional molecules without unwanted side reactions . The compound’s use in the synthesis of nitric oxide synthase inhibitors also suggests it may indirectly influence the levels of nitric oxide in biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the compound’s protective action has been shown to increase under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of other compounds in the reaction environment, the pH, temperature, and other conditions of the reaction .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405721 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172833-22-6 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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